molecular formula C18H21NO3 B2943624 butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 347332-06-3

butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B2943624
CAS RN: 347332-06-3
M. Wt: 299.37
InChI Key: SITCKXPTYJEMPV-UHFFFAOYSA-N
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Description

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the CAS number 347332-06-3 . It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .


Synthesis Analysis

The synthesis of a similar compound, 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. An aldehyde group is then introduced at the 3-position on the pyrrole ring . Although the exact synthesis of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is not specified, it might involve similar steps.


Molecular Structure Analysis

The molecular formula of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is C18H21NO3 . It contains a pyrrole ring, a benzoate group, and a butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate include a predicted density of 1.09±0.1 g/cm3 and a predicted boiling point of 446.4±45.0 °C .

Scientific Research Applications

Organic Synthesis and Reactivity

  • The work of Shoji et al. (2022) focuses on the synthesis and properties of benz[a]azulenes using a cycloaddition reaction starting from related pyrrole derivatives. This study demonstrates the versatility of pyrrole derivatives in synthesizing complex aromatic compounds, revealing the potential of such molecules in organic synthesis and material science due to their luminescence properties in acidic media and electrochemical reversibility (Shoji et al., 2022).

Material Science Applications

  • Han et al. (2013) investigated the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), for its controllable fluorescence in the solid state, finding it useful as a thermo-responsive material for temperature monitoring devices. This highlights the potential application of similar pyrrole derivatives in developing smart materials and sensors (Han et al., 2013).

Analytical Chemistry and Sensor Development

  • Almeida et al. (2017) reported on a magenta polypyrrole derivative synthesized for spectroelectrochemical characterisation, indicating the utility of pyrrole derivatives in electrochromic devices and potential applications in pH sensors, which are crucial in various analytical and environmental monitoring applications (Almeida et al., 2017).

Drug Molecule Analysis

  • Baias et al. (2013) used a novel approach combining solid-state NMR spectroscopy, crystal structure prediction, and DFT calculations to determine the crystal structure of a large drug molecule, showcasing the utility of analytical techniques in understanding the structural aspects of complex molecules which can include derivatives similar to butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Baias et al., 2013).

Future Directions

Pyrrole-containing compounds, such as Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, have diverse biological activities and are considered potential sources of biologically active compounds . Therefore, future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

butyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-5-10-22-18(21)15-6-8-17(9-7-15)19-13(2)11-16(12-20)14(19)3/h6-9,11-12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITCKXPTYJEMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

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